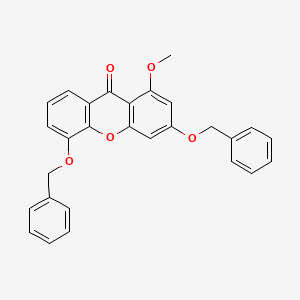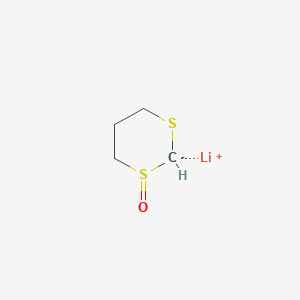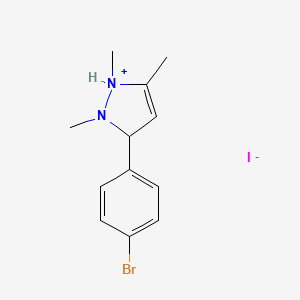
1,3-Bis(4-methoxyphenyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is an organic compound known for its interesting structural and chemical properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one can be synthesized through the aldol condensation reaction. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:
Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.
Addition of base: Add a solution of potassium hydroxide to the mixture while stirring.
Reaction: Allow the reaction to proceed for about 20 minutes.
Precipitation: Add water to the reaction mixture to precipitate the product.
Filtration and purification: Filter the solid product, wash with water, and recrystallize from ethanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the aldol condensation process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,3-Bis(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,3-Bis(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Materials Science: It is used in the development of nonlinear optical materials due to its high second harmonic generation efficiency.
Chemistry: The compound serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
作用機序
The mechanism of action of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological and chemical activities. Additionally, the methoxy groups on the phenyl rings can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Contains chlorophenyl and hydroxyphenyl groups.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: A closely related compound with a similar backbone.
Uniqueness
1,3-Bis(4-methoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in applications requiring high nonlinear optical properties and specific chemical reactivity.
特性
CAS番号 |
61000-04-2 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
1,3-bis(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3 |
InChIキー |
WGRIEPVIFFQACJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)


![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

